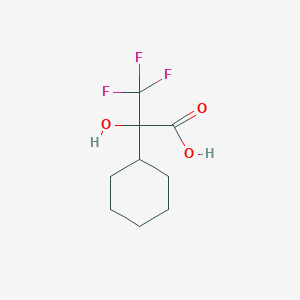
1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both isoquinoline and pyrimidinedione moieties in the molecule suggests it may exhibit unique chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a substituted benzene, the isoquinoline ring can be constructed through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination of the isoquinoline ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyrimidinedione Moiety: The pyrimidinedione ring can be synthesized through condensation reactions involving urea or its derivatives.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and pyrimidinedione moieties under appropriate conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoquinoline and pyrimidinedione derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione would depend on its specific biological target. Generally, compounds with isoquinoline and pyrimidinedione moieties can interact with enzymes, receptors, or DNA, leading to various biological effects. The chlorine atom may enhance the compound’s binding affinity to its target.
類似化合物との比較
Similar Compounds
1-(7-Chloro-4-isoquinolinyl)-2,4-dihydroxy-2,4(1H,3H)-pyrimidinedione: Similar structure with hydroxyl groups instead of hydrogen atoms.
1-(7-Chloro-4-isoquinolinyl)-2,4(1H,3H)-pyrimidinedione: Lacks the dihydro moiety, leading to different chemical properties.
Uniqueness
1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is unique due to the combination of isoquinoline and pyrimidinedione moieties, which may confer distinct chemical and biological properties. The presence of the chlorine atom further differentiates it from other similar compounds.
特性
分子式 |
C13H10ClN3O2 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC名 |
1-(7-chloroisoquinolin-4-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H10ClN3O2/c14-9-1-2-10-8(5-9)6-15-7-11(10)17-4-3-12(18)16-13(17)19/h1-2,5-7H,3-4H2,(H,16,18,19) |
InChIキー |
NRMAVKXABXIIOG-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=C3C=CC(=CC3=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)
![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
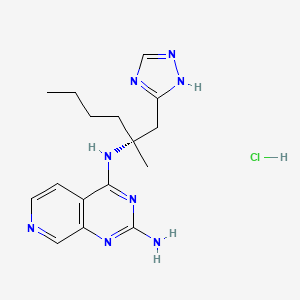

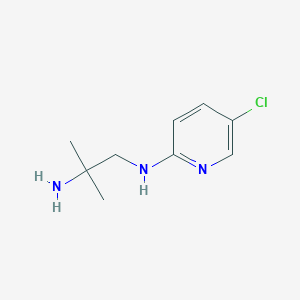
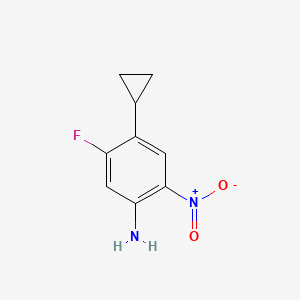
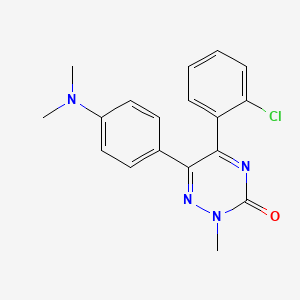
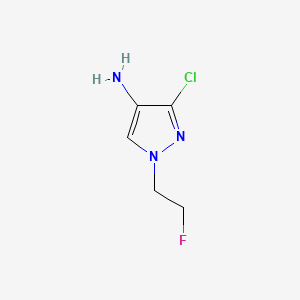
![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)
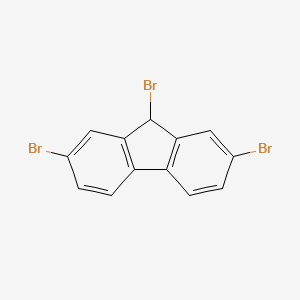
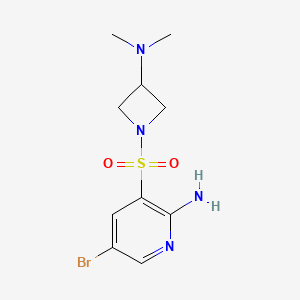
![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
